Tetraphenylphosphonium iodide
Overview
Description
Tetraphenylphosphonium iodide is an organic ionic compound with the chemical formula (C₆H₅)₄P⁺I⁻. It is known for its unique crystallization-induced phosphorescence properties, making it a valuable compound in various scientific applications .
Mechanism of Action
Target of Action
Tetraphenylphosphonium iodide is primarily used as an organic synthesis reagent . It is often used in phosphorization reactions, where it can introduce phosphorus atoms or phosphorus groups .
Mode of Action
The mode of action of this compound is largely based on its role as a reagent in organic synthesis. It interacts with its targets by introducing phosphorus atoms or phosphorus groups, thereby altering the chemical structure of the target .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it is used in. As a reagent in phosphorization reactions, it can affect pathways where the introduction of phosphorus atoms or groups results in significant downstream effects .
Pharmacokinetics
As a reagent used in laboratory settings, it is typically handled with care to avoid direct contact or inhalation .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is used in. By introducing phosphorus atoms or groups, it can significantly alter the chemical structure of a target molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is a light-sensitive compound and should be stored below +30°C . It is also important to note that this compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Biochemical Analysis
Biochemical Properties
Tetraphenylphosphonium iodide has been shown to exhibit unique crystallization-induced bright phosphorescence . This property is due to the involvement of the heavy iodide ion and accessible ionic interaction-induced organic crystals
Cellular Effects
Its unique phosphorescence property has been utilized in the development of a time-gated detection method for iodide ions, which helps minimize autofluorescence from complex biological samples .
Molecular Mechanism
Its phosphorescence property is attributed to the involvement of the heavy iodide ion and accessible ionic interaction-induced organic crystals
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium iodide can be synthesized by the reaction of tetraphenylphosphonium chloride with sodium iodide in an aqueous medium. The reaction proceeds as follows:
(C6H5)4PCl+NaI→(C6H5)4PI+NaCl
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation-Reduction Reactions: It can act as a reducing agent in certain redox reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Redox Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product will be a new phosphonium salt with a different anion .
Scientific Research Applications
Tetraphenylphosphonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Industry: It is used in the production of phosphorescent materials and as a corrosion inhibitor.
Comparison with Similar Compounds
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium fluoride
Comparison: Tetraphenylphosphonium iodide is unique among its analogs due to its specific phosphorescent properties and its ability to act as a probe for iodide ions. While other tetraphenylphosphonium salts also exhibit similar ionic interactions, the presence of the iodide ion in this compound enhances its phosphorescent properties and makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
tetraphenylphosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFPPQGZJFTXDR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942851 | |
Record name | Tetraphenylphosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-67-0 | |
Record name | Tetraphenylphosphonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylphosphonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylphosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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